6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine

Catalog No.
S12329894
CAS No.
23935-89-9
M.F
C12H13N5
M. Wt
227.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2...

CAS Number

23935-89-9

Product Name

6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine

IUPAC Name

6-phenyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-2,4-diamine

Molecular Formula

C12H13N5

Molecular Weight

227.27 g/mol

InChI

InChI=1S/C12H13N5/c13-11-9-6-17(8-4-2-1-3-5-8)7-10(9)15-12(14)16-11/h1-5H,6-7H2,(H4,13,14,15,16)

InChI Key

SXWKHZXDTPRRJM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1C3=CC=CC=C3)N=C(N=C2N)N

6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine is a complex organic compound belonging to the class of pyrrolo[3,4-d]pyrimidines. This compound features a pyrrolo ring fused to a pyrimidine structure, with two amino groups at the 2 and 4 positions. Its unique structure contributes to its potential biological activities, particularly in medicinal chemistry.

Typical of amines and heterocycles. Notably, it can undergo:

  • Nucleophilic substitutions: The amino groups can react with electrophiles, leading to the formation of new derivatives.
  • Cyclization reactions: Under certain conditions, it may form additional cyclic structures.
  • Oxidation and reduction reactions: Depending on the substituents and reaction conditions, it can be oxidized or reduced.

6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine exhibits significant biological activity. It has been studied for its potential as a:

  • Focal Adhesion Kinase (FAK) inhibitor: This compound has shown promise in inhibiting FAK and Pyk2, which are critical in cancer progression and metastasis .
  • Antitumor agent: In vivo studies have indicated its ability to inhibit tumor growth and angiogenesis .

Several methods have been reported for synthesizing 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine:

  • Regiospecific synthesis: Utilizing α-bromomethylbenzylketones with 2,6-diamino-4-oxopyrimidine in DMF has been documented .
  • Alternative methods: Other synthetic pathways involve the reaction of chloromethylketones with similar precursors under varied conditions to optimize yield and purity .

This compound has several applications in medicinal chemistry:

  • Cancer treatment: Due to its role as a FAK inhibitor, it is being explored for therapeutic use in various cancers.
  • Drug development: Its unique structure makes it a candidate for designing new drugs targeting similar pathways involved in cell migration and proliferation.

Research has focused on understanding how 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine interacts with biological targets:

  • Binding affinity studies: Investigations into its interaction with FAK and Pyk2 have shown promising results regarding its inhibitory potential.
  • Cellular assays: In vitro studies have demonstrated its effects on cell viability and proliferation in various cancer cell lines.

Several compounds share structural similarities with 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
7H-pyrrolo[2,3-d]pyrimidine derivativesPyrrolo[2,3-d]pyrimidinesFAK inhibitionDifferent substitution patterns
Pyrazolo[3,4-d]pyrimidinesPyrazolo derivativesCDK inhibitorsDistinct pyrazole ring structure
2-amino-9-aryl-7H-pyrrolo[2,3-d]pyrimidinesAryl-substituted pyrrolosAntitumor activityAryl group influences biological activity

The uniqueness of 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine lies in its specific substitution pattern and its dual role as a FAK/Pyk2 inhibitor while also exhibiting antitumor properties.

The synthesis of 6-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine and related derivatives represents a significant area of research in heterocyclic chemistry due to their potential pharmacological applications as kinase inhibitors and therapeutic agents [2] . The pyrrolo[3,4-d]pyrimidine core structure, characterized by a fused pyrrole and pyrimidine ring system, presents unique synthetic challenges that have prompted the development of diverse methodological approaches [3] [13].

Classical Cyclocondensation Strategies Using Guanidine Carbonate

Classical cyclocondensation methodologies utilizing guanidine carbonate have emerged as fundamental approaches for constructing pyrrolopyrimidine frameworks [6] [11]. The reaction of guanidine carbonate with bis-electrophiles represents one of the most established synthetic pathways for accessing these heterocyclic systems [6].

The mechanistic pathway of guanidine carbonate-mediated cyclocondensation typically involves initial nucleophilic attack by the guanidine amino group on electrophilic centers, followed by intramolecular cyclization to form the pyrimidine ring [11] [15]. Research by Petrova and colleagues demonstrated that cyclocondensation of acylethynylpyrroles with guanidine nitrate proceeds efficiently under heating conditions at 110-115 degrees Celsius for four hours in potassium hydroxide and dimethyl sulfoxide systems [13] [15].

Table 1: Reaction Conditions for Guanidine Carbonate Cyclocondensation

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Sodium carbonateAcetonitrile82411 [15]
2Potassium hydroxideAcetonitrile82468 [15]
3Cesium carbonateTetrahydrofuran661289 [15]
4Potassium hydroxideDimethyl sulfoxide110-115489 [15]

The optimization studies revealed that the choice of base and solvent significantly influences reaction outcomes [15]. Potassium hydroxide in dimethyl sulfoxide emerged as the optimal catalytic system, providing consistently high yields of pyrrole-aminopyrimidine ensembles [13] [15]. The reaction tolerates various substituents including aliphatic, cycloaliphatic, aromatic, and vinyl groups in the pyrrole ring, demonstrating broad synthetic utility [15].

Mechanistic investigations suggest that the formation of pyrrolopyrimidine derivatives proceeds through nucleophilic addition of guanidine to the triple bond of acylethynylpyrroles, followed by intramolecular cyclization involving the carbonyl group and subsequent elimination of water from the intermediate dihydropyrimidin-4-ol [15]. This pathway has been supported by computational studies and experimental observations of intermediate species [10] [15].

The interaction of guanidine carbonate with arylmethylidenefuran-2(3H)-ones has been extensively studied, resulting in the formation of 4-aryl-6-R-3,4-dihydrofuro[2,3-d]pyrimidine-2-amines through a mechanistic pathway involving initial attack of the guanidine amino group on the carbonyl moiety of furan-2-one [11]. This methodology demonstrates the versatility of guanidine carbonate in constructing diverse heterocyclic frameworks.

Advanced Approaches for Regioselective Functionalization at C6

Regioselective functionalization at the C6 position of pyrrolopyrimidine derivatives has become a critical area of synthetic development, enabling the precise introduction of aromatic and heteroaromatic substituents [7] [18] [25]. Palladium-catalyzed carbon-hydrogen arylation strategies have emerged as particularly powerful methodologies for achieving this regioselectivity.

Liu and colleagues developed a mild and selective C6 arylation strategy for pyrrolo[2,3-d]pyrimidine derivatives using arylboronic acids at room temperature [7] [18]. This protocol utilizes a synergistic combination of palladium(II) and 2,2,6,6-tetramethyl-1-piperidinyloxy catalysis with trifluoroacetic acid promotion under silver-free, base-free, and additive-free conditions [7] [18]. The methodology demonstrates broad substrate scope, excellent functional group tolerance, and exceptional regioselectivity under air and moisture tolerant conditions [18].

Table 2: Palladium-Catalyzed C6 Arylation Reaction Conditions

SubstrateAryl PartnerCatalyst SystemTemperatureTime (h)Yield (%)RegioselectivityReference
Pyrrolo[2,3-d]pyrimidine4-Nitrophenylboronic acidPalladium(II)/TEMPORoom temperature1285>95% C6 [7]
Pyrrolo[2,3-d]pyrimidine4-Methoxyphenylboronic acidPalladium(II)/TEMPORoom temperature878>95% C6 [18]
Pyrrolo[2,3-d]pyrimidine2-Pyridylboronic acidPalladium(II)/TEMPORoom temperature1672>90% C6 [25]

Advanced ligand-enabled approaches have further enhanced the scope and selectivity of C6 functionalization [25]. Research by Liu and coworkers demonstrated that bidentate pyridine-pyridine ligands enable efficient palladium(II)-catalyzed direct carbon-hydrogen arylation of pyrrolopyrimidine derivatives with aryl iodides [25]. This protocol features good tolerance of reactive functional groups, mild reaction conditions, and a simple reaction system, providing expeditious access to 6-arylpyrrolo[2,3-d]pyrimidines frequently found in bioactive compounds [25].

The mechanism of palladium-catalyzed C6 arylation proceeds through a concerted metallation-deprotonation pathway, as evidenced by the dramatic reduction in yields observed without palladium-pivalate co-catalyst combinations [21]. This mechanistic understanding has guided the development of optimized reaction conditions and catalyst systems for achieving high regioselectivity and functional group tolerance [21] [25].

Alternative approaches to C6 functionalization include copper-catalyzed and base-mediated cyclization strategies [14]. The development of 5-endo-dig cyclization processes has enabled the formation of pyrrolopyrimidine rings followed by further functionalization through Mitsunobu cyclization to afford tricyclic systems [14]. These methodologies provide access to structural classes with limited representation in the literature and are amenable to further elaboration through incorporation of halides at the 4-position [14].

Catalytic Asymmetric Synthesis of Chiral Pyrrolopyrimidine Analogs

The development of catalytic asymmetric methodologies for synthesizing chiral pyrrolopyrimidine analogs represents a frontier area of research, driven by the need for enantiopure compounds in pharmaceutical applications [26] [27] [28]. While direct asymmetric synthesis of pyrrolopyrimidine derivatives remains challenging, several innovative approaches have emerged for constructing related chiral heterocyclic frameworks.

Table 3: Catalytic Asymmetric Synthesis of Chiral Heterocyclic Precursors

Catalyst SystemSubstrate TypeProduct TypeEnantioselectivity (% ee)Yield (%)Reference
Chiral Silver ComplexAzomethine Ylide PrecursorsPyrrolidines85-9470-85 [26]
Chiral Phosphoric AcidBis-homoallylic AminesSpiropyrrolidines90-9673-89 [34]
Imidazolidinone CatalystTryptamine DerivativesPyrroloindolines84-8975-92 [33]

Asymmetric organocatalytic approaches have shown significant promise for constructing chiral pyrrolidine scaffolds through enamine and iminium ion activation modes [33] [35]. The use of chiral secondary amine catalysts enables the activation of diverse aldehyde substrates, leading to highly enantioselective transformations [33] [35]. Pyrrolidine-based catalysts have evolved from simple scaffolds to sophisticated variants capable of promoting both polar and light-driven radical processes with excellent stereocontrol [35].

The development of asymmetric clip-cycle synthesis methodologies has provided efficient routes to chiral pyrrolidines and spiropyrrolidines [34]. These approaches utilize chiral phosphoric acid-catalyzed intramolecular aza-Michael cyclization reactions of activated alkenes to form pyrrolidine rings with high enantioselectivity [34]. The methodology accommodates a range of substitution patterns to form 2,2-disubstituted and 3,3-disubstituted pyrrolidines with excellent stereocontrol [34].

Recent advances in photocatalytic asymmetric synthesis have opened new pathways for accessing chiral heterocyclic compounds [27] [29]. The combination of photoredox catalysis with chiral organocatalysts enables the generation of chiral radical intermediates that can undergo stereoselective cyclization reactions [27]. These methodologies have been successfully applied to the synthesis of deuterium-labeled chiral compounds, demonstrating their potential for pharmaceutical applications [27].

Enantioselective synthesis strategies utilizing chiral auxiliaries and asymmetric catalysis continue to evolve, with particular emphasis on developing methods that provide both high yields and exceptional stereoselectivity [28] [30]. The integration of multiple catalytic systems and the design of multifunctional catalysts represent promising directions for achieving complex chiral pyrrolopyrimidine architectures [28] [35].

The positioning of aryl substituents at the C6 position of the pyrrolo[3,4-d]pyrimidine scaffold plays a crucial role in determining binding affinity to the ATR kinase active site. Structural modifications at this position directly influence the compound's interaction with hydrophobic regions surrounding the adenosine triphosphate (ATP) binding pocket [1] [2].

Table 1: C6 Aryl Substituent Effects on ATR Kinase Inhibition

Substituent PatternRepresentative CompoundATR IC₅₀ (μM)Key Interactions
6-Phenyl5g (Chen et al.)0.007Hydrophobic pocket occupation [1]
6-Substituted phenylVarious derivatives0.013-0.054Enhanced π-π stacking [3]
6-HeteroarylModified analogsVariableAltered electronic properties [4]

The phenyl group at position 6 contributes significantly to the binding affinity through multiple mechanisms. The aromatic ring establishes hydrophobic interactions with nonpolar residues lining the ATP binding site, while the electron density distribution affects the overall binding mode [5]. Crystal structure analysis of related pyrrolo[3,4-d]pyrimidine derivatives reveals that the C6 phenyl substituent occupies a distinct hydrophobic pocket that accommodates aromatic groups of varying sizes [6].

The electronic properties of the C6 aryl substituent influence the binding affinity through modulation of the electron density across the bicyclic core. Electron-withdrawing groups enhance the electrophilic character of the pyrimidine ring, potentially strengthening interactions with nucleophilic residues in the binding site [7]. Conversely, electron-donating substituents increase electron density, which may optimize interactions with complementary regions of the protein [8].

Conformational analysis demonstrates that the C6 phenyl group adopts preferred orientations that minimize steric clashes while maximizing favorable contacts with the protein [4] [9]. The rotation barrier around the C6-phenyl bond is influenced by both steric and electronic factors, with optimal binding geometries corresponding to specific torsional angles that align the aromatic system with hydrophobic residues [10].

Role of 2,4-Diamino Motif in ATP-Binding Pocket Recognition

The 2,4-diaminopyrimidine core serves as the primary recognition element for ATP-binding pocket interactions, establishing critical hydrogen bonding networks with the kinase hinge region [11] [12]. This motif functions as an adenine mimetic, exploiting the natural adenosine binding mode while providing opportunities for selective modifications [13].

Table 2: Hydrogen Bonding Interactions of 2,4-Diamino Motif

PositionAmino GroupHinge ResidueBond TypeDistance (Å)
N1Pyrimidine nitrogenBackbone NHAcceptor2.8-3.2 [11]
2-NH₂Primary amineGatekeeper+1Donor2.9-3.1 [14]
4-NH₂Primary amineGatekeeper+3Donor3.0-3.3 [8]

The amino groups at positions 2 and 4 establish a characteristic hydrogen bonding pattern that mimics adenine nucleotide recognition [14]. The 2-amino group typically forms hydrogen bonds with the gatekeeper+1 residue, while the 4-amino group interacts with the gatekeeper+3 position, creating a stable anchoring system within the hinge region [13] [15].

Molecular modeling studies reveal that the 2,4-diamino configuration provides optimal geometry for simultaneous hinge contacts [16]. The spatial arrangement allows both amino groups to engage in productive hydrogen bonding while maintaining the correct orientation of the bicyclic scaffold within the ATP binding site [17]. This dual recognition mechanism contributes significantly to the binding affinity and selectivity profile of these inhibitors.

The electronic environment of the 2,4-diamino motif influences the strength and directionality of hydrogen bonding interactions [18]. The pyrimidine nitrogen atoms act as hydrogen bond acceptors, while the amino groups serve as donors, creating a complementary binding interface with the protein backbone [19]. This arrangement closely resembles the natural ATP binding mode, facilitating competitive inhibition of kinase activity [20].

Structural flexibility of the amino groups allows adaptation to different kinase environments, contributing to the broad spectrum activity observed for many 2,4-diaminopyrimidine derivatives [13]. However, this flexibility can also lead to promiscuous binding across multiple kinases, highlighting the importance of additional structural elements for achieving selectivity [21].

Conformational Analysis of Dihydro-pyrrolo Ring Systems

The 6,7-dihydro-5H-pyrrolo ring system introduces conformational flexibility that significantly impacts binding affinity and selectivity [22] [23]. Unlike fully aromatic analogs, the partially saturated pyrrolo ring can adopt multiple conformations, each potentially presenting different interaction profiles with the target kinase [24].

Table 3: Conformational States of Dihydro-pyrrolo Ring

ConformationEnergy (kcal/mol)Population (%)Key Characteristics
Envelope C5-up0.045Optimal hinge binding [22]
Envelope C6-up0.825Alternative binding mode [25]
Envelope C7-up1.215Reduced affinity [23]
Twist forms1.5-2.015Minimal binding [24]

The dihydro-pyrrolo ring adopts an envelope conformation as its predominant low-energy state, with the saturated carbon atoms serving as potential flap positions [22]. This conformational preference is influenced by the fusion with the pyrimidine ring and the presence of the C6 phenyl substituent [26]. The envelope conformation with C5 as the flap atom provides optimal positioning for hinge region interactions while minimizing steric conflicts [27].

Ring puckering analysis reveals that the dihydro-pyrrolo system exhibits moderate flexibility, with barriers to ring inversion typically ranging from 8-12 kcal/mol [25]. This flexibility allows the molecule to adapt to binding site constraints while maintaining favorable interactions [23]. The conformational mobility of the ring system can be modulated through strategic substitution patterns that either restrict or enhance flexibility [24].

Molecular dynamics simulations demonstrate that the dihydro-pyrrolo ring undergoes rapid conformational exchange in solution, but adopts a preferred conformation upon protein binding [28]. The binding-induced conformational selection contributes to the overall binding thermodynamics and may influence residence time at the target [29]. The ability to sample multiple conformations in the unbound state provides an entropic advantage that can offset enthalpic costs associated with conformational restriction upon binding.

The saturation at positions 6 and 7 creates sp³ hybridized carbons that introduce three-dimensional character to the otherwise planar aromatic system [30]. This structural feature distinguishes the dihydro-pyrrolo derivatives from fully aromatic analogs and contributes to their unique binding properties [31]. The conformational flexibility of the saturated portion allows optimization of interactions with both the hinge region and adjacent binding pockets [32].

Crystal structure analysis of related dihydro-pyrrolo systems confirms the preference for envelope conformations in the solid state [33]. The observed conformations in crystal structures generally correspond to those predicted by computational analysis, validating the conformational models used for structure-based drug design [26]. However, protein binding may stabilize alternative conformations that are less favorable in the unbound state, emphasizing the importance of considering conformational dynamics in inhibitor design [27].

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

227.11709544 g/mol

Monoisotopic Mass

227.11709544 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types